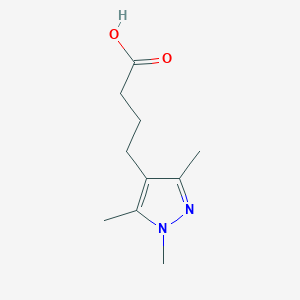

4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid

Description

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butanoic acid is a pyrazole derivative characterized by a butanoic acid chain linked to a 1,3,5-trimethyl-substituted pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. This compound’s unique substitution pattern (methyl groups at positions 1, 3, and 5 of the pyrazole ring) distinguishes it from related analogs, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-(1,3,5-trimethylpyrazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7-9(5-4-6-10(13)14)8(2)12(3)11-7/h4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXLLJYZDSMRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid

- Molecular Formula : C₉H₁₄N₂O₂

- Substituents: Methyl groups at pyrazole positions 3 and 5; the butanoic acid chain is attached to position 1 of the pyrazole .

- Molecular Weight : 182.223 g/mol.

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butanoic Acid

- Molecular Formula : C₁₀H₁₆N₂O₂ (inferred from structure).

- Substituents: Methyl groups at pyrazole positions 1, 3, and 5; the butanoic acid chain is attached to position 4 of the pyrazole.

- Molecular Weight : ~196.25 g/mol (calculated).

Key Contrasts :

Substitution Pattern : The trimethyl analog has an additional methyl group at position 1, altering steric and electronic effects.

Linkage Position: The butanoic acid chain is attached to position 4 in the target compound vs. position 1 in the dimethyl analog. This positional isomerism may affect intermolecular interactions (e.g., hydrogen bonding) and solubility.

Physicochemical Properties (Inferred)

Reactivity and Functionalization

- Trimethyl Analog: The 1,3,5-trimethyl substitution may hinder electrophilic substitution at the pyrazole ring, directing reactivity toward the butanoic acid moiety (e.g., esterification or amidation).

- Dimethyl Analog : The absence of a methyl group at position 1 could allow for easier functionalization at the pyrazole nitrogen, as seen in derivatives like those synthesized in heterocyclic studies .

Biological Activity

4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1708251-35-7) is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a pyrazole ring substituted with a butanoic acid moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1708251-35-7 |

| InChI Key | Not provided |

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known COX-2 inhibitor and pyrazole derivative, serves as a benchmark for evaluating the anti-inflammatory potential of related compounds . Investigating the COX-inhibitory activity of this compound could provide insights into its therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have shown that these compounds can exhibit activity against various bacterial and fungal strains. The ability of this compound to act against pathogens remains to be evaluated; however, its structural characteristics suggest it may possess similar properties to other reported pyrazoles .

Case Studies

A recent study focused on the synthesis and biological evaluation of new pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated varied biological activities across different cell lines. Although this compound was not directly tested in this research, the findings underscore the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.